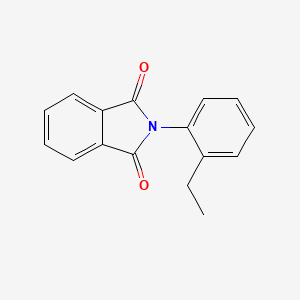

![molecular formula C14H17N3O4S B5525507 methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)

methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation and cyclization processes, to achieve the desired molecular structure. For instance, the novel one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate demonstrates a method that could be adapted for similar compounds. This method involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, confirmed by elemental analysis, NMR, LC/MS, and single-crystal X-ray diffraction, showcasing the complexity and precision required in such syntheses (Kovalenko et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using X-ray diffraction and NMR spectroscopy, providing detailed information on molecular geometry and the presence of intramolecular interactions, such as hydrogen bonds. These techniques help in understanding the spatial arrangement and stability of the molecule, which are crucial for predicting its reactivity and interactions with other molecules.

Chemical Reactions and Properties

Chemical properties of related compounds, such as reactivity towards different reagents, can be influenced by their molecular structure. For example, the cyclization reactions in the presence of bases leading to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength, indicate the compound's reactivity and potential for further chemical modifications (Ukrainets et al., 2014).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- Synthesis and Chemical Reactivity : This compound and its derivatives are used in organic synthesis, demonstrating unique reactivities and properties. For instance, it is involved in cyclization reactions to yield specific anilides and quinoline derivatives, showcasing its utility in constructing complex heterocyclic structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Additionally, its role in forming copolymeric systems for ultraviolet-curable pigmented coatings highlights its significance in materials science, indicating its potential in developing advanced materials with specific functionalities (Angiolini, Caretti, Corelli, Carlini, & Rolla, 1997).

Medicinal Chemistry and Bioactive Molecules

- Antimicrobial Activities : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, with some showing good or moderate activity against various microorganisms. This underscores its potential in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Materials Science and Polymer Chemistry

- Photoinitiators for Coatings : Its derivatives have been investigated as photoinitiators in UV-curable coatings, demonstrating how modifications of the molecule can impact the efficiency and properties of the coatings. This research has implications for the development of new materials with specialized applications in industries such as automotive, electronics, and protective coatings (Angiolini, Caretti, Corelli, Carlini, & Rolla, 1997).

Pharmacological Research

- Synthesis of Bioactive Compounds : The compound has been a key intermediate in the synthesis of bioactive molecules, including those with potential anticonvulsant properties. This highlights its importance in the discovery and development of new therapeutic agents (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992).

Eigenschaften

IUPAC Name |

methyl 4-(morpholine-4-carbonylcarbamothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-20-12(18)10-2-4-11(5-3-10)15-13(22)16-14(19)17-6-8-21-9-7-17/h2-5H,6-9H2,1H3,(H2,15,16,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYELJZHTSWVNKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(morpholin-4-ylcarbonyl)carbamothioyl]amino}benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

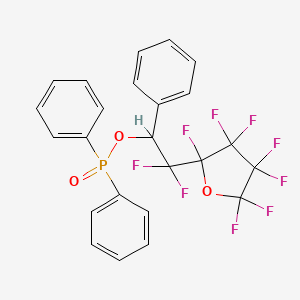

![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)

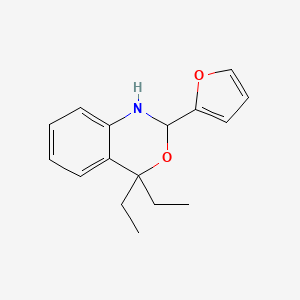

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)

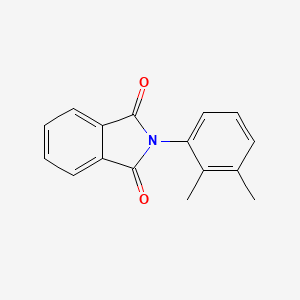

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)

![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)

![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)

![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)